2-Chloro-4-methylthiophen-3-amine
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Overview
Description
2-Chloro-4-methylthiophen-3-amine is a chemical compound with the molecular formula C5H6ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylthiophen-3-amine typically involves the chlorination of 4-methylthiophen-3-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylthiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiophenes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced thiophenes with different functional groups.
Scientific Research Applications
2-Chloro-4-methylthiophen-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylthiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: Lacks the methyl group, making it less bulky and potentially less reactive.
4-Methylthiophen-3-amine:
2-Chloro-3-methylthiophene: Similar structure but different position of the methyl group, leading to different chemical properties.
Uniqueness
2-Chloro-4-methylthiophen-3-amine is unique due to the presence of both chlorine and methyl groups on the thiophene ring. This combination of substituents provides distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-chloro-4-methylthiophen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-3-2-8-5(6)4(3)7/h2H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBLTDKTVSFTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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